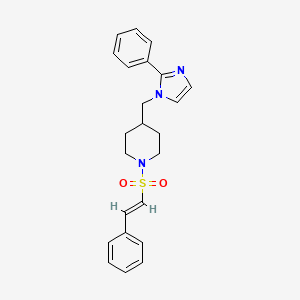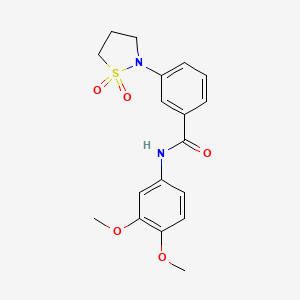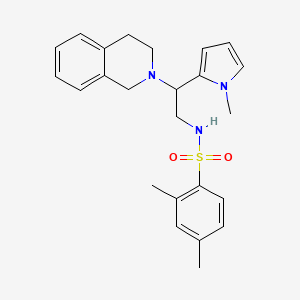
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a unique compound with interesting chemical properties and significant scientific research applications. This compound combines a dihydroisoquinoline structure with a pyrrole ring and a dimethylbenzenesulfonamide moiety, creating a versatile molecule used in various fields.
Preparation Methods
Synthetic routes and reaction conditions: : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide can be synthesized through multiple synthetic pathways. One common method involves the reaction of 3,4-dihydroisoquinoline with 1-methyl-1H-pyrrole in the presence of a base, followed by the addition of 2,4-dimethylbenzenesulfonyl chloride. This reaction typically occurs under mild conditions, such as room temperature, to yield the desired compound in high purity.
Industrial production methods: : On an industrial scale, the compound is prepared using continuous flow chemistry, which allows for precise control over reaction conditions and enhanced safety. This method improves the efficiency and scalability of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of reactions: : The compound undergoes various reactions, including oxidation, reduction, and substitution.
Common reagents and conditions: : Oxidation can be achieved using reagents such as potassium permanganate or hydrogen peroxide. Reduction reactions often involve hydrogen gas in the presence of a palladium catalyst. Substitution reactions generally occur under basic conditions, using reagents like sodium hydroxide or potassium tert-butoxide.
Major products: : The oxidation of the compound can lead to the formation of quinoline derivatives, while reduction can yield fully saturated isoquinoline rings. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide has numerous applications in scientific research:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, due to its unique combination of functional groups.
Biology: : In biological research, the compound is employed as a probe to study enzyme activity and protein-ligand interactions.
Medicine: : Preliminary studies suggest that the compound may have potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.
Industry: : The compound's chemical properties make it suitable for use in the development of novel materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The dihydroisoquinoline and pyrrole rings provide structural stability and facilitate binding to target proteins. These interactions can modulate various biological pathways, leading to the compound's observed effects.
Comparison with Similar Compounds
Comparison: : Compared to other compounds with similar structures, such as N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-ethyl)-2,4-dimethylbenzenesulfonamide, the presence of the 1-methyl-1H-pyrrole ring in N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide adds an extra dimension of reactivity and potential applications. This unique feature sets it apart and enhances its versatility in scientific research.
List of similar compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-ethyl)-2,4-dimethylbenzenesulfonamide.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide.
This compound is a multifaceted compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry, highlighting its importance in advancing scientific research and development.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-18-10-11-24(19(2)15-18)30(28,29)25-16-23(22-9-6-13-26(22)3)27-14-12-20-7-4-5-8-21(20)17-27/h4-11,13,15,23,25H,12,14,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXCIXVZUDZOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




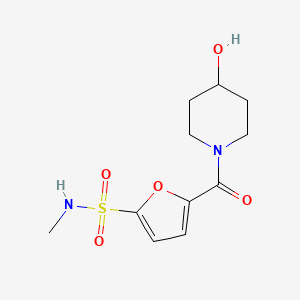
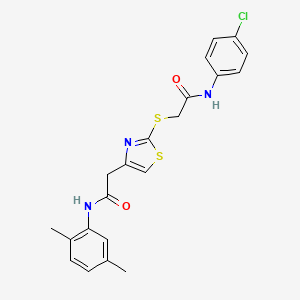
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B2991500.png)


![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2991504.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2991509.png)
